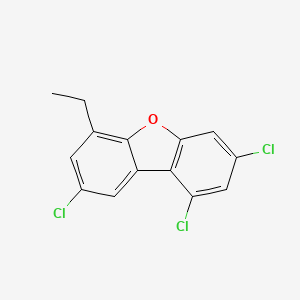
1,3,8-Trichloro-6-ethyl-dibenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,8-Trichloro-6-ethyl-dibenzofuran is a chemical compound with the molecular formula C14H9Cl3O. It is a derivative of dibenzofuran, which is a heterocyclic organic compound consisting of two benzene rings fused to a central furan ring. The presence of three chlorine atoms and an ethyl group in this compound makes it unique and potentially useful in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of chlorinating agents such as chlorine gas or thionyl chloride, and the reaction is carried out under controlled temperature and pressure to ensure selective chlorination at the desired positions .
Industrial Production Methods
In an industrial setting, the production of 1,3,8-Trichloro-6-ethyl-dibenzofuran may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The ethylation step can be achieved using ethyl halides in the presence of a suitable catalyst .
Análisis De Reacciones Químicas
Types of Reactions
1,3,8-Trichloro-6-ethyl-dibenzofuran can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dibenzofuran derivatives with different oxidation states.
Reduction: Reduction reactions can remove chlorine atoms or reduce the furan ring.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibenzofuran-quinones, while substitution reactions can produce various substituted dibenzofuran derivatives .
Aplicaciones Científicas De Investigación
1,3,8-Trichloro-6-ethyl-dibenzofuran has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the treatment of diseases where chlorinated aromatic compounds have shown efficacy.
Mecanismo De Acción
The mechanism of action of 1,3,8-Trichloro-6-ethyl-dibenzofuran involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and the ethyl group can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
1,3,8-Trichloro-6-methyl-dibenzofuran: Similar in structure but with a methyl group instead of an ethyl group.
1,3,8-Trichloro-dibenzofuran: Lacks the ethyl group, making it less hydrophobic.
1,3,6,8-Tetrachloro-dibenzofuran: Contains an additional chlorine atom, which may alter its reactivity and biological activity.
Uniqueness
1,3,8-Trichloro-6-ethyl-dibenzofuran is unique due to the presence of both chlorine atoms and an ethyl group, which can significantly influence its chemical properties and reactivity. This combination makes it a valuable compound for various applications in scientific research and industry .
Propiedades
Número CAS |
125652-16-6 |
|---|---|
Fórmula molecular |
C14H9Cl3O |
Peso molecular |
299.6 g/mol |
Nombre IUPAC |
1,3,8-trichloro-6-ethyldibenzofuran |
InChI |
InChI=1S/C14H9Cl3O/c1-2-7-3-8(15)4-10-13-11(17)5-9(16)6-12(13)18-14(7)10/h3-6H,2H2,1H3 |
Clave InChI |
LYNXFANHQJOIDJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C2C(=CC(=C1)Cl)C3=C(O2)C=C(C=C3Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


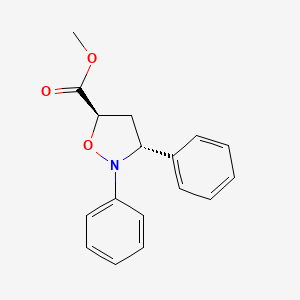

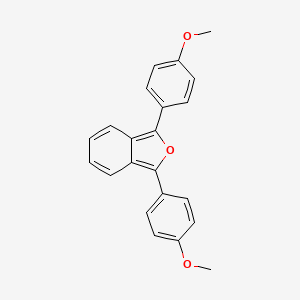
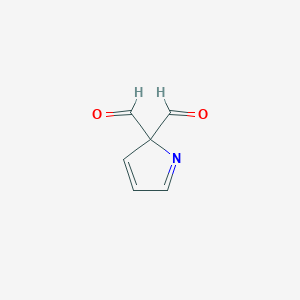
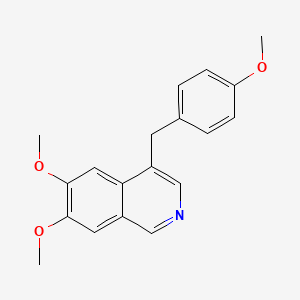
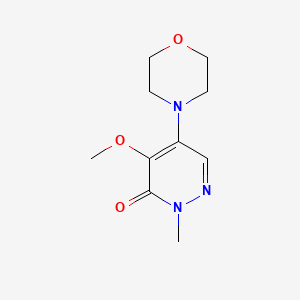
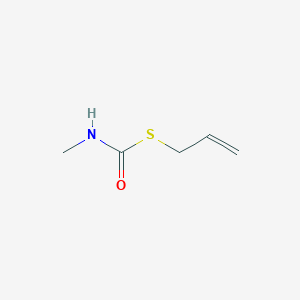

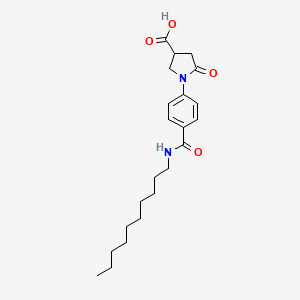
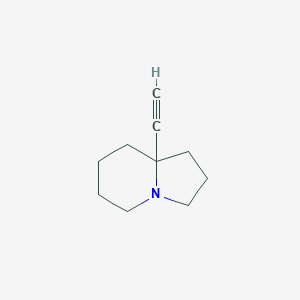
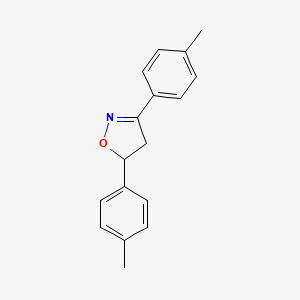

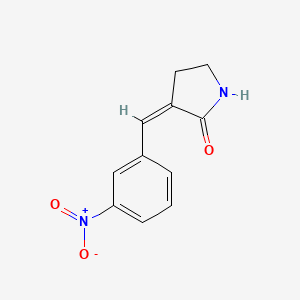
![3-Methyl-7-(methylsulfanyl)-3h-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12904813.png)
